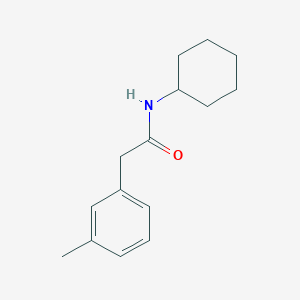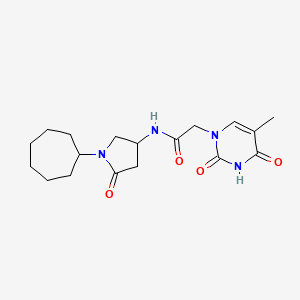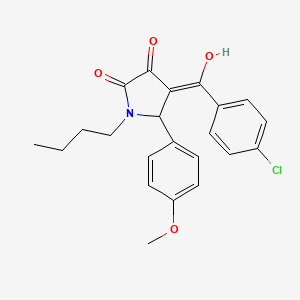
N-cyclohexyl-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3-methylphenyl)acetamide, also known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. It belongs to the class of nootropics, which are substances that are believed to improve cognitive function, memory, and learning ability. CX-717 has been found to enhance cognitive performance in animal models and has shown promising results in human clinical trials.
作用機序
The exact mechanism of action of N-cyclohexyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many aspects of cognitive function, including learning and memory. This compound has been shown to enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects and is generally well-tolerated in both animal models and human clinical trials. It has been shown to have a half-life of approximately 4 hours in humans, with peak plasma concentrations reached within 1-2 hours of administration. This compound has been found to have no significant effects on heart rate, blood pressure, or body temperature.
実験室実験の利点と制限
One of the major advantages of N-cyclohexyl-2-(3-methylphenyl)acetamide is its ability to enhance cognitive performance without significant side effects. This makes it an attractive compound for use in research studies investigating cognitive function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different aspects of cognitive function.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2-(3-methylphenyl)acetamide. One area of interest is the use of this compound in the treatment of cognitive impairment in individuals with neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and to optimize dosing regimens for maximum effectiveness. Finally, the development of novel this compound analogs may provide new insights into the mechanism of action of this compound and may lead to the development of even more effective cognitive enhancers.
合成法
The synthesis of N-cyclohexyl-2-(3-methylphenyl)acetamide involves the reaction of cyclohexanone with 3-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity and is widely used in research laboratories.
科学的研究の応用
N-cyclohexyl-2-(3-methylphenyl)acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, this compound has been found to improve cognitive performance in tasks such as object recognition, spatial memory, and attention. In human clinical trials, this compound has been shown to improve cognitive performance in healthy adults, as well as in individuals with cognitive impairment due to age or disease.
特性
IUPAC Name |
N-cyclohexyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-7-13(10-12)11-15(17)16-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFGGIBHGZNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,3-diphenylpropyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5432253.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)

![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
![7-acetyl-3-(methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432274.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5432276.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5432295.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![5-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5432333.png)


![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)